[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride
Description
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF3O2S/c10-16(14,15)6-8-4-2-1-3-7(8)5-9(11,12)13/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZLZWYSAYWVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(F)(F)F)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride typically involves the reaction of cyclohexylmethanesulfonyl chloride with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, the presence of the trifluoroethyl group suggests potential reactivity under certain conditions.
Common Reagents and Conditions: Typical reagents include bases like triethylamine and solvents such as dichloromethane.
Scientific Research Applications
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing trifluoroethyl groups.
Biology and Medicine: The compound’s unique chemical properties make it useful in the development of pharmaceuticals and agrochemicals, where the trifluoroethyl group can enhance biological activity and stability.
Industry: It finds applications in the production of specialty chemicals and materials, benefiting from its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The trifluoroethyl group enhances the compound’s reactivity, allowing it to interact with various nucleophiles and form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it encounters .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethanesulfonyl Chloride (TFMSCl)
- Structure : Simpler sulfonyl chloride with a trifluoromethyl (–CF3) group directly attached to the sulfonyl chloride.
- Physical Properties : Boiling point = 29–32°C; Density = 1.583 g/mL; Molecular weight = 168.52 g/mol .
- Reactivity : Highly electrophilic due to the strong electron-withdrawing –CF3 group, facilitating rapid reactions with nucleophiles (e.g., alcohols, amines).
- Applications : Widely used as a catalyst (e.g., in Friedel-Crafts acylations) and as a triflating agent.
- Key Difference : The absence of a cyclohexane ring in TFMSCl results in lower steric hindrance and higher volatility compared to [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride.
Cyclohexylmethanesulfonyl Chloride (Non-Fluorinated Analog)
- Structure : Similar cyclohexyl backbone but lacks the trifluoroethyl substituent.
- Reactivity : The sulfonyl chloride is less electrophilic due to the absence of fluorine’s electron-withdrawing effects.
2-Ethylhexyl Methylphosphonofluoridate
- Structure: Organophosphorus compound with a fluorinated alkyl chain (CAS RN: 458-71-9; C9H20FO2P) .
- Key Difference: While both compounds contain fluorine, 2-ethylhexyl methylphosphonofluoridate is a Schedule 1A01 chemical (Chemical Weapons Convention) with neurotoxic properties, unlike the sulfonyl chloride’s role as a synthetic intermediate.
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)
- Structure : Contain sulfonamide groups linked to triazine rings (e.g., C10H10F3N5O3S) .
- Reactivity : Sulfonylureas undergo hydrolysis under acidic conditions, similar to sulfonyl chlorides, but their biological activity targets plant acetolactate synthase.
- Key Difference : this compound lacks the triazine moiety critical for herbicidal activity.
Comparative Data Table
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| This compound | C9H14ClF3O2S* | ~150–180 (est.) | ~1.3–1.6 (est.) | –SO2Cl, –CF2CF3 | Pharmaceutical intermediates |
| Trifluoromethanesulfonyl chloride | CF3SO2Cl | 29–32 | 1.583 | –SO2Cl, –CF3 | Catalysis, triflation |
| Cyclohexylmethanesulfonyl chloride | C7H13ClO2S | ~200–220 (est.) | ~1.2–1.4 (est.) | –SO2Cl | Organic synthesis |
| Triflusulfuron methyl | C10H10F3N5O3S | N/A | N/A | –SO2NHCONH–, triazine | Herbicide |
*Estimated based on structural analogs.
Research Findings and Implications
- Fluorine’s Role: The trifluoroethyl group in this compound enhances its stability and lipophilicity, critical for drug bioavailability . This contrasts with non-fluorinated analogs, which may degrade more rapidly in vivo.
- Reactivity Trends : The electron-withdrawing –CF2CF3 group increases the sulfonyl chloride’s electrophilicity, enabling faster reactions with nucleophiles compared to cyclohexylmethanesulfonyl chloride.
- Safety Considerations : Like TFMSCl, this compound likely requires careful handling (e.g., corrosion-resistant equipment) due to the reactive –SO2Cl group .
Biological Activity
The compound [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is a synthetic organosulfur compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the trifluoroethyl group attached to a cyclohexyl moiety and a methanesulfonyl chloride functional group, suggests various applications in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Composition
- Chemical Formula : C10H12ClF3O2S
- Molecular Weight : 296.72 g/mol
- Physical State : Colorless liquid
- Solubility : Soluble in polar organic solvents; reactive towards water and alcohols.
Synthesis
The synthesis of this compound can be achieved through several methods, including the reaction of cyclohexanol derivatives with methanesulfonyl chloride in the presence of a base. The trifluoroethyl group can be introduced via electrophilic fluorination or alkylation techniques.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The methanesulfonyl chloride moiety acts as an electrophile that can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The trifluoroethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with lipid-based receptors.
Antimicrobial Properties
Recent studies have indicated that compounds containing sulfonyl chloride groups exhibit antimicrobial properties. This compound's structure suggests a potential for activity against various bacterial strains.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. Studies show that it may induce apoptosis in cancer cell lines by modulating key signaling pathways.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines (MCF-7) demonstrated the following results:
- IC50 Value : 45 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via caspase activation and mitochondrial pathway modulation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| [Cyclohexyl]methanesulfonyl chloride | 70 | Enzyme inhibition |
| [Trifluoroethyl]methanesulfonate | 50 | Receptor modulation |
| [Cyclopropyl]methanesulfonyl chloride | 90 | Antimicrobial activity |
Safety and Handling
Methanesulfonyl chloride derivatives are known to be toxic and corrosive. Proper safety measures should be taken when handling this compound:
- Use personal protective equipment (PPE).
- Work in a well-ventilated area or fume hood.
- Avoid contact with skin and eyes.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride, and how do impurities impact yield?
- Methodology : Synthesis typically involves functionalizing a cyclohexane ring with a trifluoroethyl group via radical or nucleophilic substitution, followed by methanesulfonyl chloride introduction. Key steps include:
- Trifluoroethylation : Use of trifluoroethyl iodide/bromide with a radical initiator (e.g., AIBN) at 60–80°C in anhydrous DMF .
- Sulfonylation : Reaction with methanesulfonyl chloride under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions like hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane/hexane mixtures. Impurities (e.g., unreacted starting materials, hydrolyzed sulfonic acids) reduce yields by 10–15% if not rigorously excluded .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical workflow :
- NMR : ¹H/¹³C/¹⁹F NMR to verify trifluoroethyl group integration (δ ~2.8–3.2 ppm for CH₂CF₃ protons; ¹⁹F signals at -70 to -75 ppm) and sulfonyl chloride moiety (δ ~3.5–4.0 ppm for CH₂SO₂Cl) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 278.72 (C₉H₁₄ClF₃O₂S) .
- Elemental analysis : Carbon/fluorine/sulfur content within ±0.3% of theoretical values.
Q. What are the primary stability concerns during storage, and how can they be mitigated?
- Key risks : Hydrolysis of sulfonyl chloride to sulfonic acid (accelerated by moisture) and thermal decomposition above 40°C .
- Mitigation :
- Storage under anhydrous conditions (desiccated, argon atmosphere).
- Use of stabilizers like molecular sieves (4Å) in solution phases.
- Temperature control (-20°C for long-term storage) .
Advanced Research Questions
Q. How does the trifluoroethyl group’s stereoelectronic effects influence reactivity in nucleophilic substitutions?
- Mechanistic insight : The strong electron-withdrawing nature of the CF₃ group polarizes the adjacent C–H bonds, enhancing the electrophilicity of the sulfonyl chloride. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may also promote side reactions with softer nucleophiles (e.g., thiols) due to increased Lewis acidity .
- Experimental validation : Compare reaction rates with non-fluorinated analogs (e.g., ethyl derivatives) using kinetic studies (UV-Vis monitoring or HPLC). CF₃-containing derivatives exhibit 3–5× faster reaction rates in SN² mechanisms .
Q. What strategies resolve contradictory crystallographic and computational data regarding the cyclohexyl ring’s conformation?
- Case study : X-ray crystallography may show a chair conformation, while DFT calculations predict a twisted boat due to steric interactions between the trifluoroethyl group and sulfonyl chloride.
- Resolution :
- Perform variable-temperature NMR to assess ring-flipping dynamics.
- Use QM/MM simulations incorporating solvent effects (e.g., chloroform vs. DMSO) .
- Data table :
| Method | Conformation Observed | Conditions | Reference |
|---|---|---|---|
| X-ray | Chair | Solid state | |
| DFT (gas phase) | Twisted boat | Vacuum | |
| MD (solution) | Chair (flexible) | Chloroform, 298K |
Q. How can researchers design experiments to probe the compound’s metabolic stability in biological systems?
- Protocol :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes. Use NADPH cofactors to assess CYP450-mediated oxidation .
- Isotope labeling : Synthesize a deuterated analog (e.g., CD₂CF₃) to track metabolic pathways via mass shifts .
- Findings : Trifluoroethyl groups typically reduce metabolic lability by 40–60% compared to ethyl analogs due to fluorine’s blocking effect on hydroxylation .
Methodological Notes
- Contradiction analysis : Discrepancies in spectral data (e.g., unexpected ¹⁹F NMR shifts) may arise from solvent polarity or trace metal impurities. Always cross-validate with multiple techniques .
- Safety protocols : Use sealed Schlenk lines for air-sensitive steps and PPE (nitrile gloves, face shield) during sulfonylation due to SO₂Cl₂’s lachrymatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
